Quinazolin-4-yl-L-alanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-4-yl-L-alanine hydrochloride is a compound that belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-4-yl-L-alanine hydrochloride typically involves the formation of the quinazoline ring followed by the introduction of the alanine moiety. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by the coupling of the quinazoline derivative with L-alanine under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Quinazolin-4-yl-L-alanine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Quinazolin-4-yl-L-alanine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinazolin-4-yl-L-alanine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities but lacking the alanine moiety.
Quinazoline-2,4-dione: Another similar compound with a different substitution pattern on the quinazoline ring.
Uniqueness: Quinazolin-4-yl-L-alanine hydrochloride is unique due to the presence of the alanine moiety, which can enhance its biological activity and specificity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
(2S)-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H/t7-;/m0./s1 |
InChI Key |
AKYCPBYSDCBNCG-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.